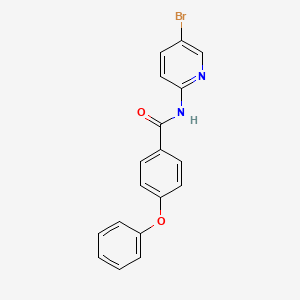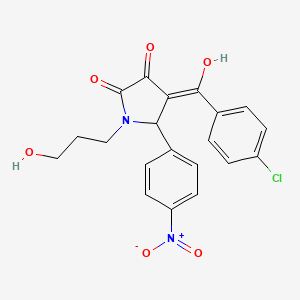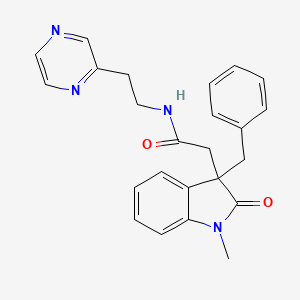
N-(5-bromo-2-pyridinyl)-4-phenoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-bromo-2-pyridinyl)-4-phenoxybenzamide, also known as GSK690693, is a small molecule inhibitor that targets protein kinase B (PKB) or Akt. Akt is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and metabolism. Akt is overexpressed in many types of cancer, making it an attractive target for cancer therapy. GSK690693 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
作用机制
N-(5-bromo-2-pyridinyl)-4-phenoxybenzamide binds to the ATP-binding site of Akt and inhibits its activity. Akt is a downstream effector of phosphatidylinositol 3-kinase (PI3K), which is frequently activated in cancer cells. Inhibition of Akt signaling leads to decreased cell survival and proliferation, as well as increased apoptosis.
Biochemical and Physiological Effects:
In addition to its anticancer effects, N-(5-bromo-2-pyridinyl)-4-phenoxybenzamide has also been shown to have other biochemical and physiological effects. It has been shown to inhibit insulin-stimulated glucose uptake in adipocytes, suggesting a potential role in the treatment of type 2 diabetes. N-(5-bromo-2-pyridinyl)-4-phenoxybenzamide has also been shown to inhibit the growth of Mycobacterium tuberculosis, the causative agent of tuberculosis.
实验室实验的优点和局限性
N-(5-bromo-2-pyridinyl)-4-phenoxybenzamide has several advantages as a research tool. It is a potent and selective inhibitor of Akt, making it a valuable tool for studying Akt signaling pathways. N-(5-bromo-2-pyridinyl)-4-phenoxybenzamide has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, like all research tools, N-(5-bromo-2-pyridinyl)-4-phenoxybenzamide has limitations. It is a small molecule inhibitor and may not accurately reflect the effects of genetic inhibition of Akt. Additionally, N-(5-bromo-2-pyridinyl)-4-phenoxybenzamide may have off-target effects that could confound experimental results.
未来方向
There are several future directions for research on N-(5-bromo-2-pyridinyl)-4-phenoxybenzamide. One area of interest is the development of combination therapies that include N-(5-bromo-2-pyridinyl)-4-phenoxybenzamide. N-(5-bromo-2-pyridinyl)-4-phenoxybenzamide has shown synergistic effects with other anticancer agents, and further studies are needed to identify optimal combinations. Another area of interest is the development of biomarkers that can predict response to N-(5-bromo-2-pyridinyl)-4-phenoxybenzamide. Akt signaling is complex, and not all tumors that overexpress Akt are sensitive to Akt inhibitors. Biomarkers that can identify responsive tumors would be valuable in clinical trials. Finally, further studies are needed to understand the potential role of N-(5-bromo-2-pyridinyl)-4-phenoxybenzamide in the treatment of other diseases, such as type 2 diabetes and tuberculosis.
合成方法
The synthesis of N-(5-bromo-2-pyridinyl)-4-phenoxybenzamide involves several steps, starting with the reaction of 5-bromo-2-pyridinecarboxylic acid with thionyl chloride to form 5-bromo-2-pyridineyl chloride. The resulting compound is then reacted with 4-phenoxybenzoyl chloride in the presence of a base to form N-(5-bromo-2-pyridinyl)-4-phenoxybenzamide.
科学研究应用
N-(5-bromo-2-pyridinyl)-4-phenoxybenzamide has been extensively studied in preclinical models of cancer, including breast, prostate, lung, and pancreatic cancer. It has been shown to inhibit Akt signaling and induce apoptosis (programmed cell death) in cancer cells. N-(5-bromo-2-pyridinyl)-4-phenoxybenzamide has also been studied in combination with other anticancer agents and has shown synergistic effects.
属性
IUPAC Name |
N-(5-bromopyridin-2-yl)-4-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN2O2/c19-14-8-11-17(20-12-14)21-18(22)13-6-9-16(10-7-13)23-15-4-2-1-3-5-15/h1-12H,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOOAGGKFJYVJFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=NC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-4-(3-fluorobenzyl)piperazine](/img/structure/B5376804.png)

![N-(3-{[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B5376819.png)
![N-(2,6-diethylphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5376821.png)
![N-(2-chlorophenyl)-2-[(6-methylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5376826.png)

![8-[2-(2,4-difluorophenoxy)propanoyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5376850.png)


![ethyl 3-{5-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]-2-furyl}benzoate](/img/structure/B5376855.png)
![4,7,7-trimethyl-N-(3-methylphenyl)-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B5376859.png)
![7-methyl-6-{[2-(4-methylpentyl)-4-morpholinyl]carbonyl}pyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B5376869.png)
![1-[(4-methylphenyl)sulfonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5376877.png)
